(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a compound with a complex structure that includes a bromine atom, a hydroxyl group, and a prop-2-enyl substituent on an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of an indene derivative, followed by the introduction of the hydroxyl and prop-2-enyl groups through subsequent reactions. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process is typically carried out in batch or continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-bromo-6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide: This compound has a similar structure but with an additional hydroxyl group.
N-[2-(5-bromo-6-hydroxy-7-allyl-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide: This compound has an allyl group instead of a prop-2-enyl group.
Uniqueness
(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and prop-2-enyl substituent allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCOMOZGLSICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.